3-(Cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-(Cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2(3H)-one is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2(3H)-one typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the benzothiazole ring using cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
3-(Cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
6-Methoxybenzothiazole: Lacks the cyclopropanecarbonyl group.
3-(Cyclopropanecarbonyl)benzothiazole: Lacks the methoxy group.
Uniqueness
3-(Cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2(3H)-one is unique due to the presence of both the cyclopropanecarbonyl and methoxy groups, which may enhance its biological activity and chemical reactivity compared to similar compounds. This combination of functional groups can lead to distinct interactions with molecular targets and unique applications in various fields.
Properties
CAS No. |
105800-96-2 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyl)-6-methoxy-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-4-5-9-10(6-8)17-12(15)13(9)11(14)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
YGMZRVWMBSTASZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)S2)C(=O)C3CC3 |
Origin of Product |
United States |
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